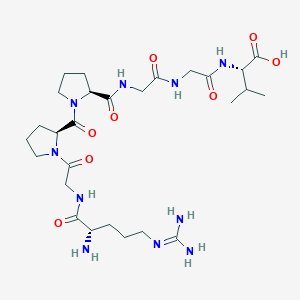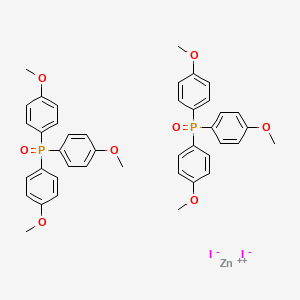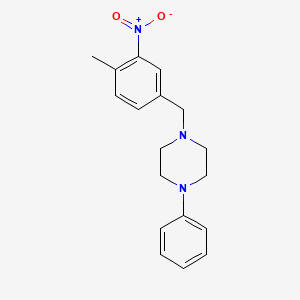
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene is an organic compound with the molecular formula C18H21N3O2 It is a derivative of nitrobenzene, characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a piperazine moiety substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene typically involves a multi-step process:
Nitration of Toluene: The initial step involves the nitration of toluene to produce 2-methyl-5-nitrotoluene. This is achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperazine Derivative: The next step involves the reaction of 2-methyl-5-nitrotoluene with N-phenylpiperazine. This reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-Methyl-5-(N-phenylpiperazinomethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Methyl-5-(N-phenylpiperazinomethyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins, due to its aromatic structure and functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine moiety can interact with neurotransmitter receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrobenzylamine: Similar structure but lacks the piperazine moiety.
N-Phenylpiperazine: Contains the piperazine moiety but lacks the nitrobenzene structure.
2-Methyl-5-nitroaniline: Similar nitrobenzene structure but with an amino group instead of the piperazine moiety.
Uniqueness
2-Methyl-5-(N-phenylpiperazinomethyl)nitrobenzene is unique due to the combination of the nitrobenzene and piperazine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
74101-69-2 |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-[(4-methyl-3-nitrophenyl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C18H21N3O2/c1-15-7-8-16(13-18(15)21(22)23)14-19-9-11-20(12-10-19)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
YNACZFYRHNCOCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




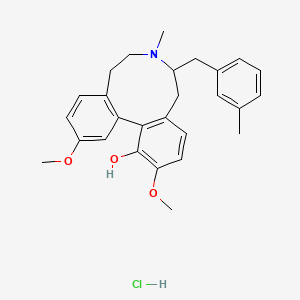

![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
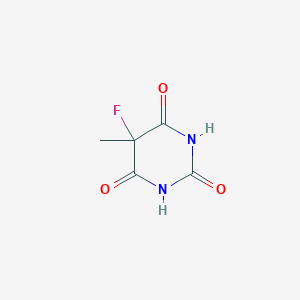

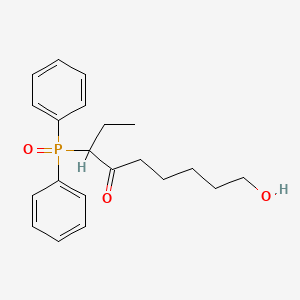

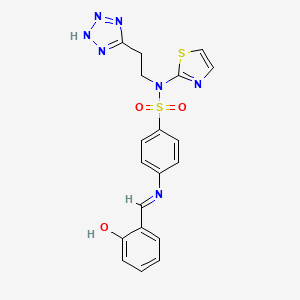

![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
